10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride
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Overview
Description
10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride is a bicyclic organic compound with the molecular formula C9H18N2.2ClH. It is a derivative of diazabicyclo compounds, characterized by the presence of two nitrogen atoms within a bicyclic structure. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional steps such as solvent extraction, chromatography, and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Mechanism of Action
The mechanism of action of 10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its bicyclic structure allows it to fit into active sites of enzymes, thereby modulating their activity. The exact pathways involved vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one
- 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one
- 10-Methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one
Uniqueness
10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where such structural features are advantageous, such as in the design of enzyme inhibitors or as a scaffold for drug development.
Properties
IUPAC Name |
10-methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)7-10-6-5-8;;/h8-10H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCUNEPCAWTSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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